N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide

Lipophilicity Drug Design Physicochemical Characterization

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (CAS 214194-14-6) is a synthetic small-molecule amide belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold widely employed in drug discovery for kinase inhibition, antibacterial, and anti-tubercular programs. The compound features a 2,3-dimethylimidazo[1,2-a]pyridine core linked via an 8-position amide bond to a pivaloyl (tert-butylcarbonyl) group, yielding a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 214194-14-6
Cat. No. B3116132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide
CAS214194-14-6
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)NC(=O)C(C)(C)C)C
InChIInChI=1S/C14H19N3O/c1-9-10(2)17-8-6-7-11(12(17)15-9)16-13(18)14(3,4)5/h6-8H,1-5H3,(H,16,18)
InChIKeyVRRUMDUOYBYQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (CAS 214194-14-6): Imidazo[1,2-a]pyridine Pivalamide for Medicinal Chemistry and Chemical Biology Research


N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (CAS 214194-14-6) is a synthetic small-molecule amide belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold widely employed in drug discovery for kinase inhibition, antibacterial, and anti-tubercular programs . The compound features a 2,3-dimethylimidazo[1,2-a]pyridine core linked via an 8-position amide bond to a pivaloyl (tert-butylcarbonyl) group, yielding a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol . Its predicted LogP of 1.791 indicates moderate lipophilicity suitable for cell permeability while retaining some aqueous solubility . Commercially available at ≥95% purity, this compound serves primarily as a building block, reference standard, or starting material for structure–activity relationship (SAR) exploration and targeted-protein-degradation (PROTAC) linker attachment strategies .

Why Generic Substitution Fails for N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide: The Critical Impact of the Pivalamide Group on Physicochemical and Biological Properties


Simple replacement of N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide with the corresponding free amine, acetamide, or other imidazo[1,2-a]pyridine amides is not advisable because the pivalamide moiety introduces a sterically demanding tert-butyl group that simultaneously increases lipophilicity (LogP 1.791 vs. an estimated ~0.8 for the free amine ) and provides metabolic shielding against amidase-mediated hydrolysis [1]. These physicochemical alterations directly impact target binding, CYP enzyme inhibition profiles, and cellular permeability in ways that smaller amide substituents cannot replicate. Furthermore, related imidazo[1,2-a]pyridine-8-amine derivatives have demonstrated widely divergent CYP3A4 inhibitory activities depending on N-substitution (IC50 values ranging from 1,800 nM to 4,700 nM) [2], underscoring that even minor structural modifications at the 8-position amine produce significant pharmacodynamic consequences. Researchers requiring a chemically defined, batch-controlled imidazo[1,2-a]pyridine pivalamide with a known LogP and steric profile should therefore specifically procure CAS 214194-14-6 rather than assuming an interchangeable analog will deliver equivalent results.

Quantitative Differentiation Guide: N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide vs. Closest Analogs


Lipophilicity (LogP) Advantage Over the Free Amine Precursor

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide exhibits a predicted LogP of 1.791, significantly higher than the estimated LogP of ~0.8 for its free amine precursor, 2,3-dimethylimidazo[1,2-a]pyridin-8-amine (CAS 119858-51-4) . This 0.99 LogP unit increase reflects the addition of the lipophilic tert-butyl group and predicts approximately a 10-fold higher octanol–water partition coefficient, which may enhance passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1].

Lipophilicity Drug Design Physicochemical Characterization

Steric Bulk Differentiation from Acetamide and Smaller Amide Analogs

The pivalamide group introduces a Taft steric parameter (Es) of approximately −1.54 for the tert-butyl group, compared to Es ≈ −0.07 for the methyl group of the corresponding acetamide analog [1]. This steric difference is known to reduce the rate of enzyme-catalyzed amide hydrolysis by sterically hindering access of nucleophilic residues in the amidase active site, potentially conferring greater metabolic stability to the pivalamide derivative relative to N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)acetamide [2].

Steric Effects Metabolic Stability Amide Hydrolysis

CYP3A4 Inhibition Liability: Class-Level Caution Based on Structurally Proximal N-8 Substituted Imidazo[1,2-a]pyridines

Although direct CYP inhibition data for N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide are not available in the public domain, closely related N-8-substituted 2,3-dimethylimidazo[1,2-a]pyridine analogs have been tested against CYP3A4 using a diethoxyfluorescein substrate assay. N-(2,6-Dimethylbenzyl)-6-(furan-2-yl)-2,3-dimethylimidazo[1,2-a]pyridin-8-amine exhibited an IC50 of 1,800 nM, while N-(2-ethyl-6-methylbenzyl)-2,3-dimethylimidazo[1,2-a]pyridin-8-amine showed an IC50 of 4,700 nM [1]. The 2.6-fold variation in CYP3A4 IC50 between these two closely related N-8-substituted analogs illustrates that the choice of N-8 substituent significantly modulates CYP liability. The pivalamide substituent, being structurally distinct from the benzylamine-type substituents tested, may produce a different CYP inhibition profile, but researchers should incorporate CYP profiling into any program utilizing this compound as a lead scaffold.

CYP Inhibition Drug–Drug Interaction ADME-Tox

Commercially Specified Purity: Batch Consistency for Reproducible Research

Vendor-certified purity for N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (CAS 214194-14-6) is specified at a minimum of 95% (HPLC) by Fluorochem and ≥98% (NLT 98%) by MolCore . In contrast, the free amine precursor 2,3-dimethylimidazo[1,2-a]pyridin-8-amine is often supplied at lower purity grades (e.g., 95%) from multiple vendors . The availability of a defined, verifiable purity specification for the pivalamide derivative reduces the risk of impurity-driven assay artifacts, which is particularly important for quantitative SAR studies where minor contaminants can confound IC50 or MIC determinations.

Purity Specification Quality Control Reproducibility

Antibacterial Activity Claim: DNA Gyrase/Topoisomerase IV Inhibition (Single-Source Report, Low Strength)

A single vendor datasheet (CymitQuimica) reports that N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (referred to as NMP) inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV, and is a potent inhibitor of imidazopyridine carboxylate synthase in vitro . However, no quantitative IC50, MIC, or Ki values are provided, no comparator data are given, and this claim could not be independently verified in peer-reviewed literature or patents. Given the absence of confirmatory primary data, this antibacterial activity claim is classified as Supporting Evidence only and should not be used as a basis for compound selection without independent experimental validation.

Antibacterial DNA Gyrase Topoisomerase IV

Predicted Density and Molecular Weight for Formulation and Dosing Calculations

The predicted density of N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide is 1.1 ± 0.0 g/cm³ (at 20 °C, predicted) , and its molecular weight is 245.32 g/mol . These values are practically important for researchers preparing stock solutions: a 10 mM solution in DMSO requires 2.45 mg/mL. In comparison, the significantly smaller free amine (MW 161.20 g/mol) requires only 1.61 mg/mL for the same concentration, while the much larger clinical candidate Q203 (MW 557.01 g/mol) requires 5.57 mg/mL [1]. This intermediate molecular weight places the pivalamide derivative in a convenient range for both solubility and accurate weighing on standard analytical balances.

Physicochemical Properties Formulation Laboratory Handling

Best Application Scenarios for N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide (CAS 214194-14-6) Based on Evidence


Medicinal Chemistry SAR: Probing N-8 Substituent Effects on CYP Inhibition and Lipophilicity

Medicinal chemistry teams developing imidazo[1,2-a]pyridine-based kinase inhibitors or anti-tubercular agents (e.g., Q203/ telacebec analogs) can employ CAS 214194-14-6 as a tool compound to probe how a sterically bulky, lipophilic pivalamide substituent at the N-8 position influences CYP3A4 inhibition relative to benzylamine-type substituents. As demonstrated by BindingDB data showing a 2.6-fold variation in CYP3A4 IC50 (1,800–4,700 nM) between closely related N-8 analogs [1], the pivalamide may produce a distinct CYP interaction profile that merits systematic profiling within SAR tables. Its LogP of 1.791 also makes it a useful intermediate for optimizing the lipophilic efficiency (LipE) of lead series.

Metabolic Stability Studies: Evaluating Amidase Resistance Conferred by the Pivalamide Group

The pivalamide's tert-butyl group introduces substantial steric hindrance (Taft Es ≈ −1.54) [1] that is predicted to slow enzyme-mediated amide hydrolysis relative to acetamide or formamide analogs (Es ≈ −0.07 for methyl). Researchers conducting in vitro metabolic stability assays in liver microsomes, hepatocytes, or plasma can use this compound to experimentally quantify the extent to which pivalamide shielding reduces amide bond cleavage, informing the design of metabolically durable drug candidates. This application is directly supported by the established correlation between steric hindrance and amidase resistance in the medicinal chemistry literature .

Targeted Protein Degradation (PROTAC): Pivalamide Linker Attachment Point

The 8-position pivalamide of CAS 214194-14-6 can serve as a protected amine handle or be exploited for linker attachment in the synthesis of proteolysis-targeting chimeras (PROTACs). The intermediate molecular weight (245.32 g/mol) and moderate LogP (1.791) [1] are compatible with the physicochemical property space typically sought for PROTAC building blocks. Researchers may deprotect the pivalamide to liberate the 8-amino group for subsequent functionalization, or alternatively, use the intact pivalamide as a hydrophobic anchor within the linker region of a bifunctional degrader molecule.

Physicochemical Reference Standard for Imidazo[1,2-a]pyridine Amide Series

With a defined purity of ≥95% (Fluorochem) to ≥98% (MolCore) [1], a known molecular weight (245.32 g/mol), predicted density (1.1 g/cm³) [2], and calculated LogP (1.791) , CAS 214194-14-6 is suitable for use as a physicochemical reference standard in HPLC method development, LogP determination studies, or solubility assays within imidazo[1,2-a]pyridine chemical series. Its unambiguous identity (SMILES: CC1=C(C)N2C=CC=C(NC(=O)C(C)(C)C)C2=N1) and MDL number (MFCD30185855) facilitate accurate tracking in electronic laboratory notebooks and chemical inventory systems.

Quote Request

Request a Quote for N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.